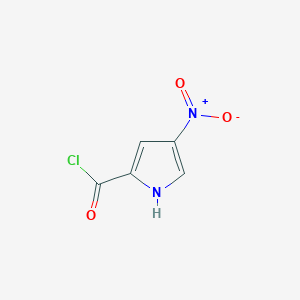

4-Nitro-1H-pyrrole-2-carbonyl chloride

描述

Significance of Pyrrole (B145914) Architectures in Organic Synthesis

The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many naturally occurring and synthetic bioactive compounds. nih.gov Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental importance in biochemistry. In medicinal chemistry, the pyrrole scaffold is a "privileged structure," frequently incorporated into drug candidates to modulate properties like potency, selectivity, and pharmacokinetics. uctm.edu

Given the importance of the pyrrole core, significant research has been dedicated to methods for its functionalization. As an electron-rich aromatic system, pyrrole readily undergoes electrophilic substitution, typically at the C2 and C5 positions. Common functionalization reactions include halogenation, nitration, sulfonation, and acylation. wikipedia.org Modern synthetic methods have expanded this toolbox to include metal-catalyzed cross-coupling reactions, C-H activation, and cycloaddition reactions, allowing for precise control over the substitution pattern on the pyrrole ring.

Acyl chlorides are among the most reactive derivatives of carboxylic acids and serve as powerful acylating agents. nih.gov The introduction of a carbonyl chloride group onto a pyrrole ring, as seen in pyrrole-2-carbonyl chloride, creates a highly versatile intermediate. This functional group readily reacts with a wide range of nucleophiles—such as alcohols, amines, and thiols—to form esters, amides, and thioesters, respectively. nih.gov This reactivity provides a straightforward method for attaching the pyrrole moiety to other molecules, making pyrrole acyl chlorides valuable precursors in the synthesis of complex organic structures, including pharmaceuticals and functional materials. nih.gov

Historical Context of Nitropyrrole Chemistry

The introduction of a nitro group onto a pyrrole ring significantly alters its chemical properties. The nitro group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution and influences the acidity of the N-H proton.

The synthesis of nitropyrroles has been a subject of study for many years. Early methods for the nitration of pyrrole itself often led to polymerization or the formation of complex mixtures due to the high reactivity of the pyrrole ring under harsh acidic conditions. wikipedia.org Over time, milder and more selective nitrating agents were developed. A common modern approach involves the use of acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), which can selectively nitrate pyrrole, although regioselectivity can still be a challenge. wikipedia.org The synthesis of specifically substituted nitropyrroles, such as 4-nitropyrroles, often requires a multi-step synthetic sequence, starting from an appropriately substituted precursor. For example, the synthesis of 3-nitropyrrole (B1211435) has been achieved by reacting pyrrole with sodium nitrite (B80452) and sodium peroxodisulfate. researchgate.net The development of regioselective synthetic routes remains an active area of research, driven by the presence of nitropyrrole moieties in some natural products. rsc.org

The synthesis of pyrrole-2-carbonyl chloride and its derivatives is typically achieved by the conversion of the corresponding carboxylic acid. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). A general and practical method involves treating the pyrrole-2-carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane (B109758). nih.gov This method is often high-yielding and allows for the formation of the acyl chloride under relatively mild conditions. The precursor, pyrrole-2-carboxylic acid, can be prepared through various methods, including the Knorr pyrrole synthesis or by carboxylation of pyrrole.

Rationalization for Research Focus on 4-Nitro-1H-pyrrole-2-carbonyl chloride

The scientific interest in this compound stems from its potential as a specialized building block in organic synthesis. The molecule combines two key functional groups that bestow distinct and potentially synergistic reactivity.

The Acyl Chloride Group : This is a highly reactive site for nucleophilic acyl substitution, enabling the facile linkage of the nitropyrrole core to other molecular fragments through the formation of stable amide, ester, or other carbonyl-containing bonds.

The Nitro Group : As a potent electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the pyrrole ring. It deactivates the ring, making it less susceptible to further electrophilic attack and potentially enabling nucleophilic aromatic substitution reactions, which are uncommon for unsubstituted pyrroles. This electronic effect also increases the electrophilicity of the carbonyl carbon in the acyl chloride group, likely enhancing its reactivity towards nucleophiles.

This dual functionality makes this compound a prime candidate for the synthesis of novel, highly functionalized pyrrole derivatives. These derivatives could be of interest in medicinal chemistry, where nitropyrrole-containing compounds have shown biological activity, and in materials science, for the creation of new polymers or dyes with specific electronic properties. The compound serves as a bridge, allowing for the incorporation of the electronically distinct 4-nitropyrrole unit into larger, more complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of the Precursor, 4-Nitro-1H-pyrrole-2-carboxylic Acid

| Property | Value |

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.10 g/mol |

| Appearance | Solid |

| CAS Number | 5930-93-8 |

Data sourced from PubChem CID 7016560. nih.gov

Table 2: Inferred Properties of this compound

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₅H₅ClN₂O₃ |

| Molecular Weight | 174.55 g/mol |

| Appearance | Likely a solid, potentially moisture-sensitive |

| Reactivity | Highly reactive towards nucleophiles (e.g., water, alcohols, amines) |

| Synthesis | Prepared from 4-Nitro-1H-pyrrole-2-carboxylic acid using a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) |

Properties are inferred based on the structure and known chemistry of acyl chlorides and pyrroles.

Unique Electronic Modulation by the Nitro Group at Position 4

The presence of a nitro group (-NO₂) at the C4 position of the pyrrole ring profoundly alters the molecule's electronic properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect. researchgate.net This strong electron-withdrawing nature significantly decreases the electron density of the aromatic pyrrole ring.

In a typical pyrrole molecule, the nitrogen's lone pair of electrons is delocalized into the ring, creating an electron-rich aromatic system that is highly reactive towards electrophilic substitution, particularly at the C2 and C5 positions. libretexts.orgwikipedia.orguop.edu.pk However, the C4-nitro group counteracts this effect by pulling electron density out of the ring system. This deactivation makes the ring less susceptible to further electrophilic attack. quora.com The delocalization of the negative charge onto the nitro group can be represented by resonance structures, which illustrate the reduced electron density at the ring's carbon atoms. This electronic modulation is critical for controlling the regioselectivity of subsequent reactions and for stabilizing the molecule against unwanted side reactions. Research into nitro-substituted cyclic compounds shows that the nitro group's ability to attract electrons significantly impacts the aromatic character and electron distribution of the ring. researchgate.net

| Property | Effect of C4-Nitro Group | Consequence |

|---|---|---|

| Ring Electron Density | Strongly Decreased | Deactivation towards electrophilic aromatic substitution. quora.com |

| Inductive Effect | Electron-withdrawing (-I) | Pulls sigma-electron density from the ring. researchgate.net |

| Resonance Effect | Electron-withdrawing (-M/-R) | Delocalizes pi-electron density from the ring onto the nitro group. researchgate.net |

| N-H Acidity | Increased | The resulting pyrrolide anion is stabilized by the electron-withdrawing group. |

Strategic Position of the Carbonyl Chloride at Position 2

The carbonyl chloride (-COCl) functional group at the C2 position serves as a highly reactive and versatile handle for synthetic transformations. The C2 position of pyrrole is the most electronically activated site for substitution, making it a common point for functionalization. rsc.orguop.edu.pk As an acyl chloride, this group is an excellent electrophile, readily participating in nucleophilic acyl substitution reactions. This allows for the facile introduction of the 4-nitropyrrole-2-carbonyl moiety into a wide variety of other molecules.

The high reactivity of the carbonyl chloride allows it to react with a broad range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This versatility is fundamental to its role as a building block in the synthesis of more complex structures, including DNA minor-groove binders and other biologically active compounds where the pyrrole carboxamide unit is a key pharmacophore. The reaction typically proceeds rapidly under mild conditions, often just requiring a base to scavenge the HCl byproduct. The electron-withdrawing effect of the C4-nitro group can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles. The strategic placement at C2 ensures that this reactive handle can be used to elongate or cyclize the molecule, forming the basis for constructing larger, polycyclic heterocyclic systems.

| Nucleophile | Reagent Type | Resulting Functional Group | Significance |

|---|---|---|---|

| R-OH | Alcohol | Ester (-COOR) | Formation of key intermediates in organic synthesis. |

| R-NH₂ | Primary Amine | Secondary Amide (-CONHR) | Synthesis of polyamide structures and bioactive molecules. |

| R₂NH | Secondary Amine | Tertiary Amide (-CONR₂) | Creation of diverse carboxamide derivatives. |

| R-SH | Thiol | Thioester (-COSR) | Introduction of sulfur-containing moieties. |

Structure

3D Structure

属性

CAS 编号 |

28494-49-7 |

|---|---|

分子式 |

C5H3ClN2O3 |

分子量 |

174.54 g/mol |

IUPAC 名称 |

4-nitro-1H-pyrrole-2-carbonyl chloride |

InChI |

InChI=1S/C5H3ClN2O3/c6-5(9)4-1-3(2-7-4)8(10)11/h1-2,7H |

InChI 键 |

MKSGLOKBGODMDG-UHFFFAOYSA-N |

规范 SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)Cl |

产品来源 |

United States |

Synthetic Pathways and Preparation Strategies for 4 Nitro 1h Pyrrole 2 Carbonyl Chloride

Precursor Synthesis: 4-Nitro-1H-pyrrole-2-carboxylic acid

The immediate precursor to 4-Nitro-1H-pyrrole-2-carbonyl chloride is 4-Nitro-1H-pyrrole-2-carboxylic acid. The preparation of this intermediate involves the strategic introduction of a nitro group onto a pyrrole (B145914) ring and subsequent modification of a functional group to yield the required carboxylic acid.

Nitration Methodologies for Pyrrole-2-carboxylic Acid Precursors

The pyrrole ring is an electron-rich aromatic system that is highly reactive towards electrophiles but also susceptible to polymerization and degradation under harsh acidic conditions. quimicaorganica.org Therefore, nitration requires carefully controlled conditions. Standard nitrating mixtures like fuming nitric acid and sulfuric acid are often too aggressive. A milder and more effective method involves the use of "acetyl nitrate (B79036)," which is generated in situ from fuming nitric acid and acetic anhydride. cdnsciencepub.comuop.edu.pk

This method is typically applied to a more stable pyrrole precursor, such as 2-pyrrolecarbonitrile, rather than directly to pyrrole-2-carboxylic acid. The electron-withdrawing cyano group deactivates the ring slightly, providing better control over the reaction. The nitration of 2-pyrrolecarbonitrile with acetyl nitrate at low temperatures (0-10°C) yields a mixture of isomers, primarily 4-nitro-2-pyrrolecarbonitrile and 5-nitro-2-pyrrolecarbonitrile. cdnsciencepub.com The directing effects of the cyano group favor substitution at the 4-position ("meta"-directing), competing with the natural tendency of the pyrrole nitrogen to direct electrophiles to the 5-position ("alpha"-directing). cdnsciencepub.com The desired 4-nitro isomer can then be isolated from the product mixture using chromatographic techniques.

| Reaction Step | Reactant | Reagents | Key Conditions | Product |

| Nitration | 2-Pyrrolecarbonitrile | Fuming Nitric Acid (HNO₃), Acetic Anhydride ((CH₃CO)₂O) | Temperature kept below 10°C | 4-nitro-2-pyrrolecarbonitrile |

Functional Group Interconversions Leading to Carboxylic Acid

Once the 4-nitro-2-pyrrolecarbonitrile is isolated, the cyano group must be converted into a carboxylic acid. This transformation is a standard functional group interconversion achieved through hydrolysis. Refluxing 4-nitro-2-pyrrolecarbonitrile with a strong acid, such as concentrated hydrochloric acid, effectively hydrolyzes the nitrile to the corresponding carboxylic acid, yielding 4-nitro-1H-pyrrole-2-carboxylic acid. cdnsciencepub.com

| Reaction Step | Reactant | Reagents | Key Conditions | Product |

| Hydrolysis | 4-nitro-2-pyrrolecarbonitrile | Concentrated Hydrochloric Acid (HCl), Water (H₂O) | Reflux | 4-Nitro-1H-pyrrole-2-carboxylic acid |

Chlorination Methods for Carboxylic Acid to Acyl Chloride Conversion

The final step in the synthesis is the conversion of the carboxylic acid group of 4-Nitro-1H-pyrrole-2-carboxylic acid into a more reactive acyl chloride group. This is a crucial step for enabling subsequent reactions, such as amide or ester formation.

Thionyl Chloride (SOCl₂) Mediated Synthesis and Optimization

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comchemguide.co.uk The reaction mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion. chemistrysteps.com A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

| Reaction Step | Reactant | Reagent | Byproducts | Product |

| Chlorination | 4-Nitro-1H-pyrrole-2-carboxylic acid | Thionyl Chloride (SOCl₂) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | This compound |

The chlorination reaction using thionyl chloride can be performed under various conditions. Often, the reaction is carried out using an excess of thionyl chloride which also serves as the solvent, typically at reflux temperature. commonorganicchemistry.com Even if the starting carboxylic acid has low solubility in thionyl chloride at room temperature, the reaction often proceeds smoothly at higher temperatures, with the resulting acyl chloride product being more soluble. researchgate.net

Alternatively, an inert co-solvent can be employed. Common choices include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) or aromatic solvents such as toluene (B28343) or xylene, particularly for aromatic carboxylic acids. researchgate.net The choice of solvent and temperature is optimized based on the reactivity and stability of the substrate. After the reaction is complete, excess thionyl chloride and the solvent can be removed by distillation, often under reduced pressure, to isolate the crude product. researchgate.net

In many acylation reactions, a tertiary amine base like triethylamine (B128534) ((C₂H₅)₃N) is added. sciencemadness.org While the reaction between a carboxylic acid and thionyl chloride produces HCl as a byproduct, the primary role of triethylamine is often in subsequent steps where the newly formed acyl chloride reacts with a nucleophile (like an amine or alcohol). In that context, triethylamine acts as an acid scavenger, neutralizing the HCl generated to form triethylammonium (B8662869) chloride. pearson.comhud.ac.uk This prevents the protonation of the nucleophile, allowing the reaction to proceed to completion.

In the context of the acyl chloride formation itself, the addition of a base is less common but can be employed if the starting material or the final product is particularly acid-sensitive. The base would neutralize the HCl byproduct as it is formed, preventing potential acid-catalyzed degradation of the pyrrole ring system.

Oxalyl Chloride (COCl)₂ Mediated Synthesis and Comparative Analysis

The reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with oxalyl chloride is a standard and effective method for preparing the target acid chloride. This process is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). researchgate.netwikipedia.org The reaction proceeds under mild conditions, often at room temperature, in an inert solvent such as dichloromethane (CH₂Cl₂). sciencemadness.orgorgsyn.org

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a highly electrophilic Vilsmeier reagent intermediate, [CH₃)₂N⁺=CHCl]. wikipedia.orgblogspot.com This intermediate is the active catalytic species that reacts with the carboxylic acid. The subsequent nucleophilic attack by the carboxylate and collapse of the resulting intermediate yields the desired acid chloride, regenerating the DMF catalyst and releasing gaseous byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). blogspot.comyoutube.comcolumbia.edu The volatile nature of these byproducts simplifies the workup procedure, as the crude product can often be isolated by simply removing the solvent and excess reagent through rotary evaporation. researchgate.netsciencemadness.orgorgsyn.org

Oxalyl chloride is often preferred over thionyl chloride (SOCl₂) for laboratory-scale synthesis, although it is more expensive. researchgate.netreddit.com One of the primary advantages of oxalyl chloride is that the reaction can typically be conducted under milder conditions, such as at room temperature, whereas thionyl chloride often requires heating or reflux. sciencemadness.org

A significant advantage of both reagents is the formation of gaseous byproducts, which simplifies purification. blogspot.com Oxalyl chloride decomposes into CO, CO₂, and HCl, while thionyl chloride yields sulfur dioxide (SO₂) and HCl. chemguide.co.uk This allows for easy removal of byproducts and excess reagent by evaporation, which is particularly convenient. sciencemadness.orgreddit.com

However, for sensitive substrates like pyrroles, the choice of reagent and conditions is critical. Using refluxing thionyl chloride or even oxalyl chloride with catalytic DMF can lead to the formation of a significant amount of unidentified side products. nih.gov This may be due to the reactivity of the pyrrole ring itself with the Vilsmeier reagent. Despite this, reactions with oxalyl chloride at room temperature have been shown to provide quantitative yields for some pyrrole derivatives. nih.gov A potential disadvantage of the DMF-catalyzed reaction is the possible formation of dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct from the decomposition of DMF. wikipedia.org

Alternative Synthetic Approaches and Methodological Refinements

Exploration of Other Halogenating Agents

Beyond oxalyl chloride and thionyl chloride, several other reagents can convert carboxylic acids to acid chlorides, although they are often less favored due to harsher conditions or more difficult workups. These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). researchgate.netchemguide.co.ukgoogle.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk The separation of the desired product from the high-boiling POCl₃ can be complicated. sciencemadness.org

Phosphorus Trichloride (PCl₃): Using PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Like with PCl₅, the workup can be cumbersome.

Cyanuric Chloride (TCT): Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and environmentally friendlier alternative for activating carboxylic acids. researchgate.netrsc.org It is a solid, stable reagent that can be used for chlorination, often in the presence of a catalyst. researchgate.netsciencemadness.org

For sensitive substrates, reagents that operate under neutral conditions have also been developed, such as 1-Chloro-N,N,2-trimethyl-1-propenylamine, though these are typically more specialized. sigmaaldrich.com

Catalyst Development for Enhanced Yields and Selectivity

The role of N,N-dimethylformamide (DMF) as a catalyst in reactions with oxalyl chloride and thionyl chloride is well-established. nih.gov It functions by forming a Vilsmeier salt, which is a more potent acylating agent than the initial chlorinating reagent. columbia.edugoogle.com This catalytic cycle significantly increases the reaction rate, allowing for milder conditions. columbia.edu

Research into alternative catalysts has aimed to improve efficiency and expand substrate scope.

Other Formamides: Formamides other than DMF can be used. For instance, formylpyrrolidine (FPyr) has been shown to be a highly effective catalyst in conjunction with cyanuric chloride (TCT) for the transformation of carboxylic acids into acid chlorides, amides, and esters. rsc.org

Pyridine: Pyridine is sometimes used as a catalyst or base, particularly in syntheses involving oxalyl chloride. researchgate.net It can neutralize the HCl generated during the reaction.

Lewis Base Catalysis: The general mechanism of catalysis by formamides falls under the umbrella of Lewis base catalysis. The development of novel Lewis bases continues to be an area of interest for activating carboxylic acids and achieving higher selectivity and yields under milder conditions.

For a compound like this compound, where the substrate is sensitive to harsh conditions, the development of highly efficient catalysts that allow for low-temperature reactions and minimal byproduct formation is a key area for methodological refinement.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1h Pyrrole 2 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Moiety

The carbonyl chloride group in 4-Nitro-1H-pyrrole-2-carbonyl chloride is an acyl halide, which is a derivative of a carboxylic acid. Acyl halides are characterized by their high reactivity, which stems from the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom, resulting in a partial positive charge on the carbon. This makes the carbonyl carbon susceptible to attack by nucleophiles. The presence of a chlorine atom, an electronegative element, further enhances the electrophilicity of the carbonyl carbon through its electron-withdrawing inductive effect.

The presence of a nitro group at the 4-position of the pyrrole (B145914) ring significantly influences the electrophilicity of the carbonyl chloride moiety. The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. chemistrysteps.com This electron-withdrawing nature of the nitro group pulls electron density from the pyrrole ring, which in turn withdraws electron density from the carbonyl carbon at the 2-position. libretexts.org This cumulative electron withdrawal intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more reactive towards nucleophiles. The enhanced reactivity of acyl compounds with electron-withdrawing substituents is a well-established principle in organic chemistry. uomustansiriyah.edu.iq

The pyrrole ring itself is an electron-rich aromatic system due to the delocalization of the nitrogen's lone pair of electrons into the ring. quora.com However, the substituents on the ring can significantly alter its electronic properties. In the case of this compound, two key electronic effects are at play:

Inductive Effect: The nitrogen atom of the pyrrole ring is more electronegative than the carbon atoms, exerting an electron-withdrawing inductive effect. auburn.edu Similarly, the nitro group and the chlorine atom of the carbonyl chloride are strongly electronegative, leading to a significant inductive withdrawal of electron density from the pyrrole ring and the carbonyl carbon. chemistrysteps.com

Resonance Effect: The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, creating a delocalized π-electron cloud. researchgate.net However, the powerful electron-withdrawing nitro group at the 4-position can delocalize the ring's electrons towards itself through resonance, further reducing the electron density within the ring and at the carbonyl carbon. libretexts.org This resonance-induced electron withdrawal by the nitro group is a significant factor contributing to the heightened electrophilicity of the carbonyl chloride.

The combination of these strong inductive and resonance electron-withdrawing effects makes the carbonyl carbon of this compound a highly electrophilic center, primed for reaction with a variety of nucleophiles. youtube.com

Nucleophilic Acyl Substitution Reactions

Due to the highly electrophilic nature of its carbonyl carbon, this compound readily undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the substitution of the chlorine atom with the nucleophile. libretexts.orglibretexts.org

The reaction of this compound with amines is a classic example of nucleophilic acyl substitution, leading to the formation of the corresponding amides. masterorganicchemistry.com This reaction is generally rapid and efficient due to the high reactivity of the acyl chloride and the nucleophilic nature of amines. hud.ac.uk The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon.

Both primary and secondary amines can react with this compound to yield N-substituted and N,N-disubstituted amides, respectively. mnstate.edu The general reactions can be represented as follows:

Reaction with a Primary Amine (R-NH₂): this compound + R-NH₂ → N-R-4-Nitro-1H-pyrrole-2-carboxamide + HCl

Reaction with a Secondary Amine (R₂NH): this compound + R₂NH → N,N-R₂-4-Nitro-1H-pyrrole-2-carboxamide + HCl

The hydrogen chloride (HCl) produced as a byproduct will react with any excess amine present to form an ammonium (B1175870) salt. Therefore, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl and drive the reaction to completion. hud.ac.uk

The rate and success of the amidation reaction are influenced by both steric and electronic factors:

Electronic Effects: The electron-withdrawing nitro group on the pyrrole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. libretexts.org This generally leads to a faster reaction rate compared to an unsubstituted pyrrole-2-carbonyl chloride. The basicity of the amine also plays a role; more basic (more nucleophilic) amines will generally react faster.

Steric Effects: The accessibility of the carbonyl carbon to the incoming amine is crucial. Steric hindrance, either on the acyl chloride or the amine, can significantly slow down the reaction rate. For example, a bulky secondary amine will react more slowly than a less hindered primary amine. Similarly, if there were bulky substituents near the carbonyl chloride on the pyrrole ring, this would also impede the approach of the nucleophile.

| Factor | Effect on Amidation Rate | Rationale |

| Electron-withdrawing nitro group | Increases | Enhances the electrophilicity of the carbonyl carbon. libretexts.org |

| Increased amine basicity | Increases | More nucleophilic amine attacks the carbonyl carbon more readily. |

| Increased steric hindrance on the amine | Decreases | Hinders the approach of the amine to the carbonyl carbon. |

| Increased steric hindrance on the acyl chloride | Decreases | Blocks the nucleophilic attack on the carbonyl carbon. |

Reaction with Alcohols: Esterification

The reaction of this compound with alcohols is a classic example of nucleophilic acyl substitution, leading to the formation of the corresponding 4-nitropyrrole-2-carboxylate esters. The high electrophilicity of the carbonyl carbon in the acyl chloride, further enhanced by the electron-withdrawing nature of the nitro group on the pyrrole ring, facilitates attack by the weakly nucleophilic oxygen atom of an alcohol. This reaction is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Both aliphatic and aromatic alcohols can be effectively used in the esterification of this compound. The reaction proceeds readily with primary and secondary aliphatic alcohols. Tertiary alcohols may react slower due to steric hindrance. Aromatic alcohols (phenols), while less nucleophilic than aliphatic alcohols, also react to form the corresponding phenyl esters, often requiring slightly more forcing conditions or the use of a catalyst.

The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester. A proton is subsequently removed from the oxonium ion intermediate by the base present in the reaction mixture.

Table 1: Illustrative Esterification Reactions of this compound

| Reactant Alcohol | Structure | Product Name | Product Structure | Typical Conditions |

| Methanol | CH₃OH | Methyl 4-nitro-1H-pyrrole-2-carboxylate | Pyridine, CH₂Cl₂, 0°C to RT | |

| Ethanol | CH₃CH₂OH | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Triethylamine (B128534), THF, 0°C to RT | |

| Isopropanol | (CH₃)₂CHOH | Isopropyl 4-nitro-1H-pyrrole-2-carboxylate | Pyridine, CH₂Cl₂, 0°C to RT | |

| Phenol | C₆H₅OH | Phenyl 4-nitro-1H-pyrrole-2-carboxylate | Triethylamine, Toluene (B28343), Reflux |

Reaction with Thiols: Thioester Formation

In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to yield S-thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction to form thioesters is typically very efficient. wikipedia.org The reaction is usually conducted under similar conditions to esterification, employing a base to scavenge the HCl produced. wikipedia.org The products are S-alkyl or S-aryl 4-nitro-1H-pyrrole-2-carbothioates.

Table 2: Representative Thioesterification Reactions

| Reactant Thiol | Structure | Product Name | Product Structure | Typical Conditions |

| Ethanethiol | CH₃CH₂SH | S-Ethyl 4-nitro-1H-pyrrole-2-carbothioate | Pyridine, CH₂Cl₂, 0°C to RT | |

| Thiophenol | C₆H₅SH | S-Phenyl 4-nitro-1H-pyrrole-2-carbothioate | Triethylamine, THF, 0°C to RT |

Other Transformations

Reduction of the Acyl Chloride to Aldehydes or Alcohols

The acyl chloride functional group of this compound can be reduced to form either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the primary alcohol, (4-nitro-1H-pyrrol-2-yl)methanol. chemistrysteps.com The reaction proceeds via an intermediate aldehyde, which is immediately further reduced by the potent hydride reagent. chemistrysteps.com

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Reagents such as lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) are commonly used for this transformation. chemistrysteps.com This reagent reacts more rapidly with the highly reactive acyl chloride than with the resulting aldehyde, allowing for the isolation of 4-nitro-1H-pyrrole-2-carbaldehyde, especially when the reaction is carried out at low temperatures (e.g., -78 °C). chemistrysteps.com

A significant challenge in the reduction of this compound is the presence of the reducible nitro group. Many common reducing agents can also reduce the aromatic nitro group to an amine or other intermediate oxidation states.

Reduction of Acyl Chloride without Affecting Nitro Group: To selectively reduce the acyl chloride to an aldehyde, a mild and hindered reagent like LiAl(OtBu)₃H at low temperature is the preferred method, as it is less likely to affect the nitro group. chemistrysteps.com Similarly, controlled reduction to the alcohol can be achieved with sodium borohydride (B1222165) (NaBH₄), which is often selective for carbonyl compounds in the presence of nitro groups, although its reactivity with acyl chlorides can be vigorous. scispace.com

Reduction of Nitro Group without Affecting Acyl Chloride: Conversely, specific reagents are known to selectively reduce aromatic nitro groups. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective for nitro group reduction but would also readily reduce the acyl chloride. masterorganicchemistry.com Milder, chemoselective methods for nitro reduction, such as using tin(II) chloride (SnCl₂) or iron powder in acidic media, could potentially leave the acyl chloride intact under carefully controlled, anhydrous conditions, though hydrolysis of the acyl chloride is a competing side reaction. masterorganicchemistry.comwikipedia.org Recent developments in metal-free reduction systems, such as those using tetrahydroxydiboron, have shown high chemoselectivity for reducing nitro groups while tolerating carbonyl functionalities. organic-chemistry.orgacs.org

Hydrolysis to the Carboxylic Acid

Acyl chlorides are highly susceptible to hydrolysis. This compound readily reacts with water, even atmospheric moisture, to hydrolyze back to its parent carboxylic acid, 4-Nitro-1H-pyrrole-2-carboxylic acid. This reaction is typically rapid and involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of HCl. Due to this reactivity, the compound must be handled and stored under anhydrous conditions to maintain its integrity.

Decarbonylation Reactions

Metal-catalyzed decarbonylation, often employing rhodium or palladium complexes, is a common method for achieving this transformation under milder conditions. The general mechanism for a palladium-catalyzed decarbonylation involves the oxidative addition of the acyl chloride to a low-valent palladium complex. This is followed by a decarbonylation step to form an aryl-palladium complex, which can then undergo reductive elimination to yield the chlorinated pyrrole and regenerate the catalyst. While plausible for this compound, the specific conditions and feasibility for this particular substrate have not been reported.

Mechanistic Pathways of Key Reactions

The primary reactivity of this compound is expected to be dominated by nucleophilic acyl substitution. This class of reactions is fundamental to the chemistry of acyl halides.

Nucleophilic acyl substitution reactions involving this compound are anticipated to proceed through a tetrahedral addition-elimination mechanism. This is a two-step process:

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group due to its low basicity.

The key intermediate in the nucleophilic acyl substitution of this compound is the tetrahedral intermediate . The stability of this intermediate can influence the reaction rate. The electron-withdrawing nitro group on the pyrrole ring is expected to stabilize the negative charge on the oxygen atom of the tetrahedral intermediate through inductive and resonance effects, thereby facilitating its formation.

The reaction proceeds through two main transition states :

First Transition State (TS1): This is the transition state for the nucleophilic attack on the carbonyl carbon. It involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbon-oxygen pi bond.

Second Transition State (TS2): This transition state occurs during the collapse of the tetrahedral intermediate. It involves the partial reformation of the carbonyl double bond and the partial breaking of the carbon-chlorine bond.

The energy profile of the reaction would show two peaks corresponding to these two transition states, with a valley in between representing the tetrahedral intermediate.

Kinetics: The rate of the nucleophilic acyl substitution reaction is dependent on several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

Electrophilicity of the carbonyl carbon: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon in this compound, making it highly reactive and leading to a faster reaction rate compared to unsubstituted pyrrole-2-carbonyl chloride.

Leaving group ability: Chloride is a very good leaving group, which contributes to a high reaction rate.

The rate-determining step of the reaction can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific nucleophile and reaction conditions.

The relative reactivity of carboxylic acid derivatives follows the general order:

Acyl Chloride > Anhydride > Thioester > Ester > Amide

This order is primarily determined by the basicity of the leaving group, with weaker bases being better leaving groups.

Derivatization and Synthetic Utility of 4 Nitro 1h Pyrrole 2 Carbonyl Chloride

Building Block for Substituted Pyrrole (B145914) Derivatives

The compound is a versatile precursor for a wide range of substituted pyrroles. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. Subsequent modifications can be directed at the pyrrole nitrogen and the nitro group, providing a synthetic pathway to tri-functionalized pyrrole structures. These derivatives are often intermediates in the synthesis of biologically active compounds, including DNA minor-groove binders. nih.govcore.ac.uk

The primary and most straightforward derivatization of 4-nitro-1H-pyrrole-2-carbonyl chloride involves the reaction of its acyl chloride group with nucleophiles, principally amines and alcohols, to yield the corresponding carboxamides and esters. This transformation is typically efficient and forms the basis for creating a diverse library of pyrrole derivatives.

The acyl chloride is often prepared in situ by treating 4-nitro-1H-pyrrole-2-carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, and then reacted directly with the desired nucleophile. nih.govnih.gov For example, reaction with various primary or secondary amines produces N-substituted 4-nitro-1H-pyrrole-2-carboxamides. One notable application is the synthesis of N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide, an intermediate for DNA minor-groove binders. nih.gov Similarly, reaction with alcohols, such as ethanol, leads to the formation of corresponding esters like ethyl 4-nitro-1H-pyrrole-2-carboxylate. nih.gov

A non-traditional approach to pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes, a method that proceeds through pyrrole acyl radical intermediates. rsc.org However, the direct use of the pre-formed acyl chloride remains a more conventional and widely employed strategy.

| Nucleophile | Product Class | Specific Product Example | Reference |

|---|---|---|---|

| Ethanol | Ester | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | nih.gov |

| N,N-dimethylpropane-1,3-diamine | Carboxamide | N-[3-(dimethylamino)propyl]-4-nitro-1H-pyrrole-2-carboxamide | nih.gov |

| 2-morpholinoethan-1-amine | Carboxamide | N-(2-morpholinoethyl)-4-nitro-1H-pyrrole-2-carboxamide | nih.gov |

Following the conversion of the acyl chloride to a more stable ester or amide, the nitrogen atom of the pyrrole ring can be functionalized. The N-H proton of the pyrrole is weakly acidic and can be removed by a suitable base, allowing for nucleophilic substitution with various electrophiles. organic-chemistry.org

A common method for N-substitution involves treating the N-H pyrrole derivative, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate, with a base like sodium carbonate in a polar aprotic solvent like acetone, followed by the addition of an alkylating agent. nih.gov For instance, the reaction of ethyl 4-nitro-1H-pyrrole-2-carboxylate with propyl bromide under these conditions yields ethyl 1-propyl-4-nitro-1H-pyrrole-2-carboxylate. nih.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, can facilitate the reaction. nih.gov This sequential approach—first reacting the acyl chloride and then substituting the N-H position—provides a controlled pathway to 2,4- and 1,2,4-substituted pyrroles.

The nitro group on the pyrrole ring is a versatile functional handle that can be transformed into other groups after the initial derivatization at the C2 and N1 positions. The most significant of these transformations is the reduction of the nitro group to a primary amine, yielding 4-aminopyrrole derivatives. This conversion dramatically alters the electronic properties of the pyrrole ring and introduces a nucleophilic site for further functionalization.

A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule to ensure chemoselectivity. masterorganicchemistry.com

Catalytic Hydrogenation : This is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com However, this method can also reduce other susceptible groups. Raney nickel is an alternative catalyst that may be used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Metal/Acid Systems : Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid provide a mild and selective method for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂) : This reagent offers a mild pathway to reduce nitro groups to amines and is often compatible with a range of other functional groups. commonorganicchemistry.com

The resulting 4-aminopyrrole-2-carboxamides are key components in the synthesis of complex heterocyclic systems and molecules with specific biological targets.

| Reagent System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups (alkenes, alkynes, etc.). | commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic, metal-mediated | Good chemoselectivity for the nitro group. | masterorganicchemistry.com |

| Zn, HCl/AcOH | Acidic, metal-mediated | Mild method, generally selective for the nitro group. | commonorganicchemistry.com |

| SnCl₂ | Mild, often in ethanol | Good chemoselectivity in the presence of other reducible groups. | commonorganicchemistry.com |

Integration into Multi-Component Reaction Sequences

Beyond stepwise derivatization, this compound and related acyl chlorides can be incorporated into more complex multi-component reaction sequences. These reactions allow for the rapid assembly of molecular complexity from simple starting materials in a single synthetic operation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and acyl chlorides are effective electrophiles in several such transformations. These reactions typically proceed through an acylpalladium complex intermediate. nih.gov Although specific examples utilizing this compound are not extensively documented, the general reactivity of acyl chlorides in these reactions is well-established and applicable.

Stille-Type Coupling : Acyl chlorides can be coupled with organostannanes in the presence of a palladium catalyst to form ketones. organic-chemistry.org This method is tolerant of various functional groups and provides an alternative to Friedel-Crafts acylation. organic-chemistry.org

Suzuki-Type Coupling : The coupling of acyl chlorides with organoboronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, can produce unsymmetrical ketones under anhydrous conditions. nih.gov

Acyl Sonogashira Coupling : This reaction involves the palladium-catalyzed coupling of an acyl chloride with a terminal alkyne to synthesize α,β-alkynyl ketones (ynones). mdpi.com The reaction is often co-catalyzed by a copper(I) salt and can be performed with various palladium sources, including Pd(OAc)₂ and PdCl₂(PPh₃)₂. mdpi.com

These coupling strategies could theoretically be applied to this compound to attach various organic fragments directly to the C2-carbonyl group, significantly expanding its synthetic utility.

Phosphines can mediate reactions involving acyl chlorides to construct heterocyclic rings. A notable example is a one-step synthesis of substituted pyrroles from α,β-unsaturated imines and acid chlorides, mediated by triphenylphosphine (B44618) (PPh₃). organic-chemistry.org In this process, the phosphine (B1218219) facilitates a cyclization through a proposed intramolecular Wittig-type mechanism, with the elimination of triphenylphosphine oxide. organic-chemistry.org

This methodology allows for the assembly of a wide range of pyrroles by varying the two starting components. organic-chemistry.org By employing this compound in such a reaction, it could potentially be used to construct more complex, fused, or bi-pyrrole systems, demonstrating its utility not just as a scaffold but as an active participant in ring-forming multi-component reactions.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scholarly articles and data, it has been determined that there is insufficient specific information available in the public domain to generate the requested article on the "" according to the provided outline.

The user's instructions mandated a strict adherence to a specific outline focusing on:

Construction of Extended Conjugated Systems

Applications in the Synthesis of Macrocyclic Pyrrole Derivatives

Extensive searches were conducted to find documented research detailing the use of This compound specifically within these modern synthetic methodologies. The search results did yield general information about these chemical transformations with other related compounds:

Isocyanide-Mediated Pyrrole Syntheses: This is a known method for creating pyrrole rings, and acid chlorides are a recognized class of reactants in some variations of these syntheses. organic-chemistry.orgrsc.org However, no specific examples, studies, or data tables detailing the reaction of this compound were found.

Pyrrolyl-Containing Scaffolds: The concept of forming scaffolds from pyrrole-2-carboxyl units is established, particularly in the biosynthesis of natural products. researchgate.net Despite this, the search did not uncover synthetic chemistry literature describing the use of this compound as a starting material for the construction of extended, conjugated chemical scaffolds.

Macrocyclic Pyrrole Derivatives: Similarly, no research papers or patents were identified that described the application of this compound in the synthesis of macrocycles.

Given the strict constraint to generate content solely based on the provided outline and to ensure scientific accuracy from verifiable sources, it is not possible to write the requested article. To proceed would require speculation and the fabrication of research findings, which falls outside the scope of scientifically accurate reporting. Therefore, no content can be generated for the specified sections and subsections.

Theoretical and Computational Investigations on 4 Nitro 1h Pyrrole 2 Carbonyl Chloride and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational preferences of molecules. These studies provide a foundational understanding of the geometric and electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of pyrrole (B145914) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net Calculations are typically performed using specific combinations of functionals and basis sets to optimize molecular geometries and predict various properties.

For molecules like 4-Nitro-1H-pyrrole-2-carbonyl chloride, a common approach involves the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). researchgate.net This level of theory is effective for calculating key structural parameters (bond lengths, bond angles) and electronic properties. Theoretical studies on related 2-substituted pyrroles have successfully used these methods to analyze molecular structures. researchgate.net DFT calculations allow for the determination of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, as it indicates the molecule's chemical reactivity and the energy required for electronic excitation. For pyrrole systems, these calculations reveal that charge transfer often occurs within the molecule itself. researchgate.net

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | TD-DFT | HOMO-LUMO energies, electronic transition energies, and nature of charge transfer. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Characterization of stationary points (minima or transition states), prediction of IR spectra. |

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing six π-electrons, satisfying Hückel's rule (4n+2 π-electrons). masterorganicchemistry.comlibretexts.org Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom contributes its lone pair of electrons to the π-system. libretexts.org This electron delocalization results in significant resonance energy (approximately 88 kJ/mol), which imparts considerable stability to the ring. wikipedia.org

In this compound, the presence of the strongly electron-withdrawing nitro (–NO₂) and carbonyl chloride (–COCl) groups significantly influences the electron density distribution and aromaticity of the pyrrole ring. These groups pull electron density out of the ring, a phenomenon that can be quantitatively assessed using various aromaticity descriptors. Computational tools can calculate indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or analyze Nucleus-Independent Chemical Shifts (NICS) to quantify the degree of aromaticity. These analyses help in understanding how substituents modulate the π-electron delocalization, which in turn affects the molecule's reactivity towards, for example, electrophilic substitution.

For 2-substituted pyrroles containing a carbonyl group, a key structural feature is the rotational isomerism around the single bond connecting the carbonyl carbon to the pyrrole ring. researchgate.net This rotation gives rise to two primary planar conformers: s-trans (or E) and s-cis (or Z). In the s-trans conformation, the carbonyl oxygen is oriented away from the pyrrole's N-H group, while in the s-cis conformation, it is positioned on the same side.

The relative stability of these conformers is dictated by a subtle interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding. researchgate.net DFT calculations are highly effective in determining the energies of these conformers and the energy barrier to their interconversion. rsc.org For many 2-carbonyl pyrrole derivatives, the s-trans form is found to be more stable. The choice of solvent can also influence the conformational equilibrium; polar solvents may stabilize one conformer over the other. rsc.org

| Conformer | Description | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| s-trans (E) | The carbonyl oxygen and the pyrrole N-H group are on opposite sides of the C-C bond. | Generally lower steric hindrance; often the more stable conformer. |

| s-cis (Z) | The carbonyl oxygen and the pyrrole N-H group are on the same side of the C-C bond. | Potential for intramolecular hydrogen bonding; can be stabilized by electrostatic interactions. |

Mechanistic Modeling of Reactivity

Computational modeling is a powerful asset for predicting the reactivity of molecules, allowing for the exploration of potential reaction mechanisms, the identification of transition states, and the calculation of reaction energetics.

Theoretical chemistry can map out the entire potential energy surface for a chemical reaction. For a molecule like this compound, this includes modeling reactions such as nucleophilic acyl substitution at the carbonyl chloride group or electrophilic aromatic substitution on the pyrrole ring. Mechanistic studies on related nitro-pyrroles, such as the Diels-Alder reaction of 2-nitro-1H-pyrrole, have been successfully investigated using DFT. researchgate.net

The process begins by identifying the structures of the reactants and products. Computational algorithms are then used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. researchgate.net The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway. To ensure the transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This traces the reaction path downhill from the TS to the corresponding energy minima of the reactants and products.

Once the energies of the reactants and the transition state are calculated, the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) for the reaction can be determined. researchgate.net The activation energy is the energetic barrier that must be overcome for the reaction to proceed.

According to Transition State Theory, the rate of a reaction is exponentially dependent on the activation energy. A lower activation energy corresponds to a faster reaction rate. By calculating and comparing the activation energies for competing reaction pathways, it is possible to predict the chemo-, regio-, and stereoselectivity of a reaction. For instance, in an electrophilic substitution reaction on the pyrrole ring, DFT calculations can determine the activation energies for attack at different positions, thereby predicting the most likely site of reaction. This predictive power is invaluable for designing synthetic routes and understanding reaction outcomes. researchgate.net

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|

| Pathway A: Nucleophilic attack (ortho) | 15.2 | Kinetically favored pathway. |

| Pathway B: Nucleophilic attack (meta) | 22.5 | Kinetically disfavored. |

| Pathway C: Cycloaddition | 28.1 | High energy barrier, unlikely to occur under standard conditions. |

Solvent Effects in Computational Models

In computational chemistry, the surrounding environment, particularly the solvent, can significantly influence the properties of a molecule. For a polar molecule like this compound, solvent effects are crucial for accurately predicting its behavior. Computational models often employ a Polarizable Continuum Model (PCM) to simulate the solvent environment. dntb.gov.ua In this approach, the solute molecule is placed within a cavity in a continuous medium characterized by its dielectric constant.

The choice of solvent can alter the molecule's geometric parameters, electronic structure, and spectroscopic properties. For instance, an increase in solvent polarity is expected to have a pronounced effect on the charge distribution and dipole moment of this compound due to its strong electron-withdrawing nitro and carbonyl groups. Theoretical studies on similar nitro-substituted compounds have shown that stabilization of the ground state can occur in polar solvents, leading to shifts in electronic transitions. qnl.qa Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations incorporating solvent models like the Integral Equation Formalism PCM (IEFPCM) are essential for gaining accurate insights into these solvent-solute interactions. qnl.qa

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical reactivity and physical properties. Computational techniques provide a detailed picture of how electrons are distributed across the molecule and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the presence of two strong electron-withdrawing groups (NO₂ and COCl) on the pyrrole ring is expected to significantly lower the energy levels of both the HOMO and the LUMO compared to unsubstituted pyrrole. This effect would make the compound a potent electrophile. The HOMO-LUMO gap is also influenced by the solvent environment; polar solvents can stabilize the orbitals differently, thus modulating the molecule's reactivity. researchgate.net

| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | -7.50 | -3.20 | 4.30 |

| Toluene (B28343) (ε=2.4) | -7.45 | -3.35 | 4.10 |

| Acetonitrile (ε=37.5) | -7.38 | -3.55 | 3.83 |

| Water (ε=78.4) | -7.35 | -3.65 | 3.70 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). avogadro.cc

For this compound, the MEP map is expected to show significant negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the carbonyl group, as these are the most electronegative atoms. researchgate.netresearchgate.net Conversely, a region of positive potential (blue) would be anticipated around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a potential site for deprotonation or hydrogen bonding. The carbon atom of the carbonyl chloride group is also expected to be highly electrophilic due to the influence of the adjacent oxygen and chlorine atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. wikipedia.org It examines charge transfer (delocalization) between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E²) associated with these interactions quantifies their significance. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-C3) | π(N4-O) | 18.5 |

| π(C4-C5) | π(C2-O) | 15.2 |

| LP(N1) | π(C2-C3) | 45.8 |

| LP(O of C=O) | σ(C-Cl) | 5.1 |

Spectroscopic Property Prediction (Theoretical Basis)

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations, primarily using DFT methods like B3LYP, are widely used to predict the infrared (IR) and Raman spectra of molecules. researchgate.net By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. scirp.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data.

For this compound, the predicted vibrational spectrum would feature distinct bands corresponding to its functional groups. The table below lists the expected characteristic vibrations. The precise positions of these bands provide a fingerprint for the molecule's structure.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H stretch | Pyrrole ring | 3450 - 3500 |

| C=O stretch | Carbonyl chloride | 1750 - 1780 |

| NO₂ asymmetric stretch | Nitro group | 1520 - 1560 |

| NO₂ symmetric stretch | Nitro group | 1340 - 1370 |

| C-N stretch | Pyrrole ring | 1250 - 1290 |

| C-Cl stretch | Carbonyl chloride | 750 - 800 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of NMR spectra are a valuable tool in the structural elucidation of organic compounds. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. scielo.org.za These calculations are typically performed on a molecular geometry that has been optimized using quantum mechanical methods.

For pyrrole-containing compounds, theoretical calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions depends on the chosen computational method, basis set, and whether solvent effects are included in the model. scielo.org.za In the case of this compound, the presence of the electron-withdrawing nitro (-NO₂) and carbonyl chloride (-COCl) groups is expected to significantly influence the chemical shifts of the pyrrole ring protons and carbons.

The electron-withdrawing nature of the substituents generally leads to a deshielding effect, causing the corresponding nuclei to resonate at a lower field (higher ppm values) in the NMR spectrum. Specifically, the protons and carbons of the pyrrole ring would be expected to show downfield shifts compared to unsubstituted pyrrole.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H1 (N-H) | Data not available | - |

| H3 | Data not available | - |

| H5 | Data not available | - |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| Carbonyl C | - | Data not available |

Note: Specific predicted data for this compound is not available. The table structure is provided for illustrative purposes.

UV-Vis Absorption Predictions

Theoretical calculations are also instrumental in predicting the electronic absorption spectra of molecules, which are measured by UV-Vis spectroscopy. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. scielo.org.za

The UV-Vis spectrum of a molecule like this compound is determined by the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the pyrrole ring, the nitro group, and the carbonyl chloride group, all of which are chromophores, will dictate the absorption characteristics.

The conjugation within the pyrrole ring, coupled with the electron-withdrawing substituents, is expected to lower the HOMO-LUMO energy gap. This would result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler, unsubstituted pyrroles. The predicted spectrum would likely show characteristic π → π* and n → π* transitions.

Computational studies on similar pyrrole derivatives have successfully predicted their UV-Vis spectra, providing insights into the nature of the electronic transitions involved. nih.gov Analysis of the molecular orbitals involved in these transitions can further explain the electronic properties of the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Note: Specific predicted data for this compound is not available. The table structure is provided for illustrative purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and electronic environment of the heterocyclic ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring. The electron-withdrawing nature of both the nitro group at the C4 position and the carbonyl chloride group at the C2 position significantly influences the chemical shifts of the ring protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted pyrrole.

The proton at the C5 position (H-5) is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent carbonyl chloride and the nitro group further down the ring. The proton at the C3 position (H-3) would also be deshielded, primarily by the adjacent carbonyl group. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a significantly downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the acyl chloride will exhibit a characteristic resonance at a low field, typically in the range of 160-170 ppm. The carbon atoms of the pyrrole ring are also significantly affected by the substituents. The C2 and C4 carbons, being directly attached to the electron-withdrawing groups, are expected to be shifted downfield. Conversely, the C3 and C5 carbons will also experience downfield shifts, though to a lesser extent. The precise chemical shifts are influenced by the combined inductive and resonance effects of the substituents. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 10.0 (broad) | - |

| H-3 | ~7.4 - 7.6 | ~120 - 125 |

| H-5 | ~8.0 - 8.2 | ~115 - 120 |

| C2 | - | ~130 - 135 |

| C4 | - | ~140 - 145 |

| C=O | - | ~160 - 165 |

Note: These are estimated values based on known substituent effects on pyrrole rings and may vary depending on the solvent and experimental conditions.

To confirm the structural assignments derived from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals for H-3 and the N-H proton, and potentially a weaker four-bond coupling between H-3 and H-5, confirming their positions on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It would show direct, one-bond (¹J_CH) correlations. For instance, the signal for H-3 would show a cross-peak with the signal for C-3, and the H-5 signal would correlate with the C-5 signal. This provides definitive evidence for the assignment of the protonated carbons in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²J_CH and ³J_CH). sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for this compound would include:

H-3 correlating to the carbonyl carbon (C=O), C-2, C-4, and C-5.

H-5 correlating to C-3, C-4, and potentially the carbonyl carbon (C=O) through a four-bond coupling.

The N-H proton correlating to C-2 and C-5.

These combined 2D NMR data would provide an unambiguous confirmation of the molecular structure of this compound. rsc.orgyoutube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for confirming the presence and electronic environment of the key functional groups.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. uobabylon.edu.iq For acyl chlorides, this band typically appears at a high frequency, often in the range of 1775-1810 cm⁻¹. blogspot.comuomustansiriyah.edu.iq This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. In the case of this compound, conjugation with the pyrrole ring would typically lower this frequency. libretexts.org However, the potent electron-withdrawing nature of the nitro group at the C4-position may counteract this effect to some extent. Therefore, a strong absorption band is predicted in the region of 1750-1780 cm⁻¹.

The vibrational spectrum will also be rich with bands corresponding to the pyrrole ring and the nitro group.

Nitro Group (NO₂): The nitro group is characterized by two strong and distinct stretching vibrations:

An asymmetric stretch (ν_as(NO₂)), typically found in the 1500-1560 cm⁻¹ region for aromatic nitro compounds. spectroscopyonline.com

A symmetric stretch (ν_s(NO₂)), which appears in the 1330-1370 cm⁻¹ range. spectroscopyonline.com These bands are often very intense in the IR spectrum due to the large change in dipole moment during the vibration.

Pyrrole Ring: The pyrrole ring itself gives rise to several characteristic vibrational modes:

N-H Stretch: A band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹.

Ring Stretching: A series of bands between 1400 and 1600 cm⁻¹ are due to C=C and C-N stretching vibrations within the ring framework. dtic.milresearchgate.net

C-H Bending: Out-of-plane C-H bending vibrations can be found in the 700-900 cm⁻¹ region and are often characteristic of the substitution pattern.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretching (ν) | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretching (ν) | 3100 - 3150 | Medium-Weak |

| C=O (Acyl Chloride) | Stretching (ν) | 1750 - 1780 | Strong |

| Pyrrole Ring | Ring Stretching (ν) | 1400 - 1600 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretch (ν_as) | 1500 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretch (ν_s) | 1330 - 1370 | Strong |

| C-Cl | Stretching (ν) | ~650 - 800 | Medium-Strong |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide significant enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.govnih.gov Nitroaromatic compounds, due to their association with explosives, are a class of molecules frequently studied by SERS for trace detection purposes. optica.orgrsc.orgacs.org

For this compound, SERS could be a powerful tool for ultra-sensitive detection. The interaction of the molecule with the metal surface is crucial for enhancement. The pyrrole nitrogen, the oxygen atoms of the nitro group, or the carbonyl group could all potentially interact with the SERS substrate. This interaction can lead to selective enhancement of certain vibrational modes, providing insights into the molecule's orientation on the surface. researchgate.net

The most significantly enhanced bands in the SERS spectrum would likely be those associated with the nitro group and the pyrrole ring. The symmetric nitro stretch (around 1330-1370 cm⁻¹) is often a prominent feature in the SERS spectra of nitroaromatic compounds. acs.org Vibrations of the pyrrole ring would also be enhanced, providing a molecular fingerprint for identification. usra.eduacs.org SERS studies could thus not only confirm the structure but also form the basis for developing sensitive analytical methods for detecting this and related compounds. researchgate.netresearchgate.net

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Efficient Synthetic Routes

A primary objective for future research is the development of environmentally benign and efficient methods for the synthesis of 4-Nitro-1H-pyrrole-2-carbonyl chloride and related pyrrole (B145914) derivatives.

The principles of green chemistry offer a roadmap for improving the synthesis of pyrrole-containing compounds. nih.govsemanticscholar.org Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research is expected to explore alternative, more sustainable pathways. One promising avenue is the use of deep eutectic solvents (DESs), which are biodegradable and can be synthesized from inexpensive, readily available components like choline (B1196258) chloride and zinc chloride. researchgate.net These solvents have shown effectiveness in the synthesis of pyrroles, offering high yields in short reaction times with the only byproduct being water. researchgate.net

Another green approach involves the utilization of biomass-derived catalysts and solvents. For instance, citric acid, a biomass-derived organic acid, has been successfully used in the mechanochemical synthesis of N-substituted pyrroles. nih.gov Similarly, lactic acid has been employed as a recyclable and less volatile alternative to acetic acid in pyrrole synthesis, often coupled with ultrasound to increase reaction rates at lower temperatures. semanticscholar.org The application of such methods to the synthesis of this compound could significantly reduce its environmental footprint. Furthermore, the development of catalytic syntheses using earth-abundant metals, such as the iridium-catalyzed synthesis of pyrroles from renewable secondary alcohols and amino alcohols, presents a sustainable alternative to traditional methods. nih.gov

| Green Chemistry Approach | Potential Application to Pyrrole Carbonyl Chloride Synthesis | Key Advantages |